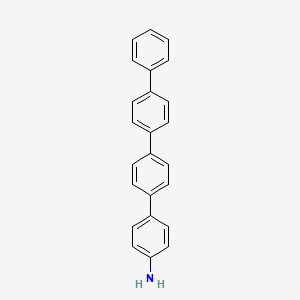

4-Amino-p-quaterphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-phenylphenyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c25-24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMMWAWDYFKKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260768 | |

| Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25660-12-2 | |

| Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino P Quaterphenyl

Established Synthetic Pathways to 4-Amino-p-quaterphenyl Derivatives

Established synthetic routes to amino-substituted p-oligophenylenes, including derivatives of 4-amino-p-quaterphenyl, traditionally rely on two main approaches: the late-stage introduction of the amino group to a pre-formed oligophenyl backbone, or the use of amino-functionalized building blocks in the construction of the final structure.

A common and well-established method for introducing an amino group onto an aromatic ring is through the nitration of the hydrocarbon precursor followed by the reduction of the resulting nitro group. sci-hub.se In the context of 4-amino-p-quaterphenyl, this would involve the nitration of p-quaterphenyl (B89873).

The nitration of oligo(p-phenylene)s can be challenging due to the potential for multiple nitration products and the need for regioselective control. For instance, the nitration of p-terphenyl (B122091) has been studied to produce 4-nitro-, 4,4''-dinitro-, and 4,2',4''-trinitro-p-terphenyl under specific conditions. researchgate.net A similar approach can be envisioned for p-quaterphenyl, where careful control of reaction conditions would be necessary to favor the formation of 4-nitro-p-quaterphenyl.

One reported method for the synthesis of a related compound, 4,4'''-dinitro-p-quaterphenyl, involves the Ullmann coupling of 4-iodo-4'-nitrobiphenyl. sci-hub.se This dinitro derivative can then be reduced to 4,4'''-diamino-p-quaterphenyl. A plausible pathway to 4-amino-p-quaterphenyl could involve the selective mono-nitration of p-quaterphenyl or the partial reduction of 4,4'''-dinitro-p-quaterphenyl.

The reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a reducing agent such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas. Other reducing agents like tin (Sn) or iron (Fe) in the presence of acid are also effective. mdpi.com

Table 1: Representative Conditions for Nitration and Reduction of p-Oligophenylenes

| Step | Reagents and Conditions | Precursor | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Fuming HNO₃, nitrobenzene | p-Terphenyl | 4,4''-Dinitro-p-terphenyl | - | sci-hub.se |

| Coupling | Copper bronze, 235-245 °C | 4-Iodo-4'-nitrobiphenyl | 4,4'''-Dinitro-p-quaterphenyl | - | sci-hub.se |

| Reduction | NaHS, Pyridine, Δ | 4,4'''-Dinitro-p-quaterphenyl | 4,4'''-Diamino-p-quaterphenyl | - | lookchem.com |

| Reduction | Pd/C, Hydrazine hydrate, Ethanol | 4,4''-Dinitro-p-terphenyl | 4,4''-Diamino-p-terphenyl (B1209156) | ~77% |

The construction of the p-quaterphenyl backbone is a critical step in the synthesis of 4-amino-p-quaterphenyl. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming the C-C bonds between phenyl rings. researchgate.nettandfonline.com

A common strategy involves the coupling of two biphenyl (B1667301) units. researchgate.net For example, 4-iodobiphenyl (B74954) can be coupled with a functionalized biphenyl boronic acid derivative. To synthesize a monofunctionalized p-quaterphenyl, one could couple a 4'-functionalized 4-iodobiphenyl with biphenyl-4-ylboronic acid. researchgate.net

The Ullmann reaction, which uses copper catalysis to couple aryl halides, is another established method for synthesizing biaryls and can be applied to the synthesis of oligophenylenes. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made it a more viable option under milder conditions. nih.govfrontiersin.org

Table 2: Suzuki-Miyaura Coupling for the Synthesis of a Monofunctionalized p-Quaterphenyl

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4'-Functionalized 4-iodobiphenyl | Biphenyl-4-ylboronic acid | Pd(PPh₃)₄, CsF | Monofunctionalized p-quaterphenyl | 39-59% | researchgate.net |

Advanced Synthetic Techniques and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and scalable methods for the synthesis of complex molecules like 4-amino-p-quaterphenyl.

The development of highly active and robust catalytic systems is a key area of research for improving the efficiency of coupling reactions. For the amination of aryl halides, which could be a potential route to 4-amino-p-quaterphenyl if a halogenated precursor is used, significant progress has been made in both palladium- and copper-based catalysis.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)₂ and GPhos, has enabled the amination of a wide range of aryl chlorides, bromides, and triflates under mild conditions, often at room temperature. mit.edumit.edu

Copper-catalyzed amination reactions, such as the Ullmann condensation, have also seen a resurgence with the development of new ligand systems and reaction media. bohrium.com For example, the use of pyridyldiketone ligands with a copper catalyst has been shown to facilitate the amination of aryl halides with aqueous ammonia (B1221849) at mild temperatures. chemrxiv.org Deep eutectic solvents have also been explored as environmentally friendly reaction media for ligand-free, copper-catalyzed Ullmann aminations. nih.govfrontiersin.org

Table 3: Advanced Catalytic Systems for Aryl Amination

| Reaction Type | Catalyst | Ligand | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | (o-biphenyl)P(t-Bu)₂ | Room temperature amination of aryl halides | mit.edu |

| Buchwald-Hartwig | Palladium | GPhos | High efficiency for complex substrates | mit.edu |

| Ullmann-type | Copper | Pyridyldiketones | Mild temperature amination with aqueous ammonia | chemrxiv.org |

| Ullmann-type | Copper(I) iodide | None (in deep eutectic solvent) | Ligand-free, environmentally benign conditions | nih.gov |

The purification of oligophenylene derivatives can be challenging due to their often-low solubility. The development of scalable and efficient purification techniques is therefore crucial. Column chromatography is a standard method for purifying organic compounds, and for amino-substituted oligophenylenes, techniques like paper chromatography or high-performance liquid chromatography (HPLC) can be employed. libretexts.org

For oligomers, separation can be based on the number of repeating units. In the case of amino compounds, ion-exchange chromatography can be a powerful tool, separating molecules based on the charge of the amino group. diaion.com The choice of the stationary and mobile phases is critical for achieving good separation.

Derivatization and Functionalization Strategies

The terminal amino group of 4-amino-p-quaterphenyl offers a versatile handle for further derivatization, allowing for the fine-tuning of its electronic and physical properties. The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and participation in the formation of Schiff bases.

Derivatization is often employed to enhance the processability or to introduce specific functionalities. For example, derivatizing amino acids at their N-terminus is a common strategy to improve their analysis by various techniques. nih.govsigmaaldrich.comnih.govrsc.org Similar strategies could be applied to 4-amino-p-quaterphenyl to modify its properties for specific applications. For instance, acylation could be used to introduce long alkyl chains to improve solubility or to attach other functional moieties.

Introduction of Electron-Donating and Electron-Accepting Moieties

The electronic properties of 4-Amino-p-quaterphenyl can be precisely tuned by introducing additional electron-donating groups (EDGs) or electron-accepting groups (EWGs) onto the aromatic backbone. This functionalization creates donor-acceptor (D-A) type molecules with tailored intramolecular charge transfer (ICT) characteristics, which are crucial for applications in non-linear optics, organic light-emitting diodes (OLEDs), and photovoltaics. nih.gov

The primary strategy for synthesizing these functionalized derivatives is the Suzuki-Miyaura cross-coupling reaction. researchgate.netwikipedia.org This method involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organohalide. By choosing appropriately substituted starting materials, one can construct the quaterphenyl (B1678625) chain while systematically embedding donor and acceptor groups.

A common approach begins with the synthesis of a nitro-substituted quaterphenyl. The nitro group itself is a potent electron-acceptor. This intermediate can be synthesized by coupling a nitrophenylboronic acid with a halogenated biphenyl, or through a multi-step sequence of couplings. Once the 4-nitro-p-quaterphenyl skeleton is assembled, the nitro group can be readily reduced to the target amino group using standard reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation with palladium on carbon (Pd/C). sci-hub.seresearchgate.net

To introduce other functionalities, substituted arylboronic acids and aryl halides are employed in the coupling steps. For example, an alkoxy group (an EDG) can be introduced using a (4-alkoxyphenyl)boronic acid. Similarly, an acceptor group like a cyano or trifluoromethyl group can be incorporated using a starting material bearing this substituent. nih.gov The sequence of coupling reactions and the choice of reactants dictate the final arrangement of donor and acceptor moieties along the π-conjugated chain. acs.org

Table 1: Representative Suzuki-Miyaura Coupling for Donor-Acceptor Quaterphenyl Synthesis

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-4'-nitrobiphenyl | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |

| 2 | 4-Iodo-4''-cyanoterphenyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | ~80-90 |

| 3 | 1,4-Dibromo-2-nitrobenzene | 4-Biphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | THF | ~75-85 |

Note: Yields are representative and based on typical Suzuki coupling reactions for similar oligo(p-phenylene) systems. Actual yields may vary based on specific substrate and reaction conditions.

The resulting donor-acceptor substituted quaterphenyls exhibit distinct photophysical properties. The energy of the ICT band is highly sensitive to the strength of the donor and acceptor groups and the length of the conjugated system. researchgate.net

Regioselective and Stereoselective Functionalization Approaches

Regioselectivity in the synthesis of substituted 4-Amino-p-quaterphenyl is critical for controlling the physical and electronic properties of the final molecule. The precise placement of functional groups determines the molecular dipole moment, solid-state packing, and charge transport characteristics. Stereoselectivity is primarily a concern when chiral side chains are introduced, as the p-quaterphenyl core itself is achiral.

Iterative, or sequential, cross-coupling is the most powerful strategy for achieving regiocontrol. researchgate.net This approach involves building the quaterphenyl backbone in a stepwise manner, adding one aromatic ring at a time. A key tactic is to use a starting material with two different halogen atoms, such as 1-bromo-4-iodobenzene (B50087) or 1-chloro-4-bromobenzene. Due to the higher reactivity of the C-I bond compared to the C-Br bond, and the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings, one can selectively react at the more labile position first. wikipedia.org

For instance, a synthetic sequence could begin with the Suzuki coupling of 1-bromo-4-iodobenzene with a substituted phenylboronic acid at the iodine position. The resulting bromobiphenyl can then be subjected to a second, distinct Suzuki coupling at the bromine position with a different arylboronic acid. This process can be extended to build the full quaterphenyl chain with complete control over the position of each substituent. researchgate.net

Flow chemistry methods have also been developed for the sequential chemo-selective Suzuki–Miyaura cross-coupling of dihalogenated aromatics, allowing for the in-situ formation of unsymmetrically substituted biaryl intermediates that can be immediately used in a subsequent coupling step. researchgate.net

Table 2: Regioselective Sequential Suzuki Coupling Strategy

| Step | Starting Halide | Boronic Acid | Preferred Reaction Site | Catalyst/Conditions (Illustrative) | Intermediate/Product |

| 1 | 1-Bromo-4-iodobenzene | 4-Nitrophenylboronic acid | C-I | Pd(PPh₃)₄, Na₂CO₃, 80 °C | 4-Bromo-4'-nitrobiphenyl |

| 2 | 4-Bromo-4'-nitrobiphenyl | (4-Methoxyphenyl)boronic acid | C-Br | Pd(dppf)Cl₂, K₃PO₄, 100 °C | 4''-Methoxy-4-nitro-p-terphenyl |

| 3 | (Reduction) | - | NO₂ | SnCl₂ / HCl | 4''-Methoxy-p-terphenyl-4-amine |

Note: This table illustrates a general strategy. The final step to reach the quaterphenyl would involve another coupling, for example, by converting the bromo-intermediate from Step 1 into a boronic acid and coupling it with a different aryl halide.

This level of control allows for the synthesis of complex, non-symmetrical 4-Amino-p-quaterphenyl derivatives. By strategically placing bulky or interacting groups, chemists can influence the torsion angles between the phenyl rings, thereby modifying the extent of π-conjugation and tuning the electronic band gap of the material. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Vibrational Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of 4-Amino-p-quaterphenyl exhibits several characteristic absorption bands that confirm its structure.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of sharp bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the C-N stretching vibration of the aromatic amine is also identifiable. The absence of strong, broad absorption in the 3200-3600 cm⁻¹ range would confirm the absence of significant hydroxyl impurities.

Table 1: Characteristic FT-IR Peak Assignments for 4-Amino-p-quaterphenyl

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3470, 3396 | Asymmetric and Symmetric N-H Stretch | Primary Amine |

| 3050-3100 | C-H Stretch | Aromatic Ring |

| 1620-1650 | N-H Bend | Primary Amine |

| 1592 | C=C Stretch | Aromatic Ring |

| 1235 | C-N Stretch | Aromatic Amine |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of p-oligophenyls, including p-quaterphenyl (B89873), is characterized by strong bands corresponding to the in-plane vibrations of the phenyl rings. researchgate.net For 4-Amino-p-quaterphenyl, the introduction of the amino group is expected to influence the Raman spectrum.

Key features in the Raman spectrum would include the intense C=C stretching modes of the phenyl rings and the C-H in-plane bending vibrations. The symmetric "breathing" mode of the phenyl rings also gives a characteristic Raman signal. Surface-enhanced Raman scattering (SERS) techniques can be employed to enhance the signal of molecules like 4-aminobiphenyl (B23562), a related compound, which is particularly useful for detecting low concentrations. nih.gov

Table 2: Expected Raman Shifts for 4-Amino-p-quaterphenyl

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1600 | Aromatic C=C Stretch |

| ~1280 | Inter-ring C-C Stretch |

| ~1000 | Phenyl Ring Breathing Mode |

Note: These are expected shifts based on data for similar compounds like p-terphenyl (B122091) and p-quaterphenyl. researchgate.net Specific values for 4-Amino-p-quaterphenyl require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the complete molecular architecture of 4-Amino-p-quaterphenyl can be elucidated.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Amino-p-quaterphenyl provides detailed information about the different proton environments in the molecule. The aromatic protons will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the phenyl ring bearing the amino group will be shifted upfield due to the electron-donating nature of the -NH₂ group. The protons of the terminal and central phenyl rings will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their positions and neighboring protons. The amino group protons will appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the p-quaterphenyl backbone, several carbon signals may overlap. The carbon atom attached to the amino group (C-NH₂) will be significantly shielded and appear at a distinct chemical shift. The other aromatic carbons will resonate in the typical range for sp² hybridized carbons, with their specific shifts influenced by their position relative to the amino group and the other phenyl rings. Quaternary carbons, those without any attached protons, will typically show weaker signals. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-p-quaterphenyl

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on amino-substituted ring | 6.7-7.0 (d) | 115-120 |

| Protons on central phenyl rings | 7.3-7.6 (m) | 125-130 |

| Protons on terminal phenyl ring | 7.6-7.8 (m) | 127-140 |

| Carbon attached to -NH₂ | - | ~145 |

| Other quaternary carbons | - | 138-142 |

Note: These are predicted values based on the analysis of similar compounds like 4-amino-p-terphenyl (B1362608) and substituted biphenyls. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the phenyl rings, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different phenyl rings by observing correlations between protons on one ring and carbons on the adjacent ring.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of 4-Amino-p-quaterphenyl. The extended π-conjugated system of the quaterphenyl (B1678625) backbone is expected to give rise to strong electronic transitions.

The UV-Vis absorption spectrum of p-quaterphenyl in cyclohexane (B81311) shows a strong absorption maximum (λmax) around 295 nm, which is attributed to a π→π* transition. For 4-Amino-p-quaterphenyl, the presence of the electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugation and the possibility of intramolecular charge transfer (ICT) character in the excited state. nih.gov The solvent polarity can also influence the position of the absorption bands.

Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. p-Quaterphenyl is known to be a blue emitter with a high fluorescence quantum yield. The amino substitution in 4-Amino-p-quaterphenyl is likely to alter the emission wavelength and quantum yield. The emission spectrum is expected to be red-shifted compared to the parent p-quaterphenyl. The study of the electronic absorption and emission properties is crucial for evaluating the potential of 4-Amino-p-quaterphenyl in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

Table 4: Expected Electronic Absorption and Emission Properties of 4-Amino-p-quaterphenyl

| Property | Expected Value |

| Absorption Maximum (λmax) | > 295 nm |

| Molar Extinction Coefficient (ε) | High (in the order of 10⁴ M⁻¹cm⁻¹) |

| Emission Maximum (λem) | Blue-Violet region |

| Fluorescence Quantum Yield (ΦF) | Potentially high |

Note: The exact values are dependent on the solvent and experimental conditions.

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing molecular conformation and intermolecular packing. rsc.orgnih.gov For the parent compound, p-quaterphenyl, SC-XRD studies show that it crystallizes in a monoclinic system with the space group P2₁/a. researchgate.net The unit cell contains two molecules, which adopt a largely planar conformation but are tilted with respect to each other. researchgate.net The molecules pack in a characteristic "herringbone" arrangement, which is common for oligo-phenylenes. researchgate.net

The introduction of a terminal amino group in 4-Amino-p-quaterphenyl would be expected to significantly alter this packing arrangement. The -NH₂ group can act as a hydrogen bond donor, leading to the formation of intermolecular hydrogen bonds (N-H···N or N-H···π interactions). These specific, directional interactions would likely disrupt the simple herringbone packing in favor of a new arrangement that maximizes hydrogen bonding, potentially leading to a more densely packed structure and different material properties.

Table 3: Crystallographic Data for p-Quaterphenyl

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/a | researchgate.net |

| a | 0.811 nm | researchgate.net |

| b | 0.561 nm | researchgate.net |

| c | 1.791 nm | researchgate.net |

| β | 95.80° | researchgate.net |

| Molecules per Unit Cell (Z) | 2 | researchgate.net |

| Packing Motif | Herringbone | researchgate.net |

X-ray diffraction (XRD) is also crucial for characterizing the structure of thin films, which is essential for applications in organic electronics. osti.gov For thin films of p-quaterphenyl deposited on substrates like gold, XRD reveals information about the degree of crystallinity, the orientation of the crystallites relative to the substrate, and the potential for polymorphism. nih.gov Studies have shown that p-quaterphenyl films can undergo a temperature-induced recrystallization, transitioning from a disordered layer-like growth to forming crystalline, needle-shaped islands. nih.gov

The orientation of the molecules within the film is critical for device performance. XRD techniques, including grazing incidence X-ray diffraction (GIXD), can determine whether the molecules stand up (edge-on) or lie down (face-on) on the substrate surface. osti.gov For 4-Amino-p-quaterphenyl, the interaction of the amino group with the substrate surface could play a key role in dictating this orientation. Furthermore, XRD line profile analysis can be used to estimate the average crystallite size and the amount of microstrain within the film, both of which impact electronic properties. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet State Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as triplet states. nih.gov Following photoexcitation, an excited singlet state (S₁) can undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁). researchgate.net EPR is singularly suited to characterize these transient paramagnetic states. nih.gov

Time-resolved EPR experiments on photoexcited molecules can determine key magnetic parameters of the triplet state, including the zero-field splitting (ZFS) parameters, D and E. researchgate.netnih.gov The D and E values provide information about the spatial distribution of the two unpaired electrons and the symmetry of the molecule in its triplet state. nih.gov While direct EPR studies on 4-Amino-p-quaterphenyl are not widely reported, the technique has been used to investigate the triplet states of analogous aromatic systems and other functional molecules. researchgate.netresearchgate.net Such an investigation would clarify the efficiency of intersystem crossing in 4-Amino-p-quaterphenyl and characterize the electronic structure of its T₁ state, which is important for understanding potential non-radiative decay pathways and applications in fields like organic spintronics. nih.gov

Surface Morphological Analysis

The morphology of thin films and the behavior of molecules on surfaces are critical for applications in electronics and materials science. Techniques like Scanning Electron Microscopy (SEM) and Scanning Tunneling Microscopy (STM) are indispensable for visualizing these nanoscale features.

Detailed experimental data from Scanning Electron Microscopy (SEM) studies focusing specifically on the film morphology and aggregate visualization of 4-Amino-p-quaterphenyl are not available in the reviewed scientific literature. SEM is a powerful technique that provides topographical information over a wide area by scanning a surface with a focused beam of electrons. It would be instrumental in characterizing the large-scale uniformity, grain size, and presence of any agglomerates or defects in thin films of 4-Amino-p-quaterphenyl. Such analysis is crucial for quality control in the fabrication of organic electronic devices.

Specific research employing Scanning Tunneling Microscopy (STM) to investigate the surface adsorption and reaction behavior of 4-Amino-p-quaterphenyl could not be identified in the available literature. STM provides atomic-scale resolution, enabling the visualization of how individual molecules arrange themselves on a conductive substrate and how they interact with the surface and with each other. This technique would be vital for understanding the fundamental processes of self-assembly, molecular orientation, and on-surface reactions of 4-Amino-p-quaterphenyl, which are key to designing and building molecular-scale devices.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and reactivity, providing a detailed picture of the molecule's electronic character.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining ground-state geometries, optimizing molecular structures, and calculating energetic properties. For 4-Amino-p-quaterphenyl, DFT calculations are crucial for understanding the influence of the amino group on the electronic properties of the p-quaterphenyl (B89873) backbone.

While specific DFT studies on 4-Amino-p-quaterphenyl are not extensively documented in the provided literature, analysis of the closely related compound 4-Amino-p-terphenyl (B1362608) offers significant insights. DFT calculations at the B3LYP/6-311G(d,p) level for 4-Amino-p-terphenyl predict that the introduction of the amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) to -5.1 eV, compared to -6.3 eV for the unsubstituted p-terphenyl (B122091). This elevation in HOMO energy enhances the molecule's electron-donating capacity.

Extrapolating from these findings, 4-Amino-p-quaterphenyl is expected to exhibit an even smaller HOMO-LUMO gap than its terphenyl counterpart due to the extended π-conjugation of the four-ring system. The amino group acts as a potent electron-donating substituent, pushing electron density into the aromatic system and raising the HOMO energy level, while the extended conjugation of the quaterphenyl (B1678625) backbone lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This reduced energy gap is a key factor in the molecule's electronic and optical properties.

Table 1: Calculated Electronic Properties of a Related Compound (4-Amino-p-terphenyl) via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.1 eV | Indicates electron-donating capacity; higher than unsubstituted analog. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 4.2 eV | Correlates with electronic transition energy and chemical stability. |

Data based on DFT calculations for the analogous compound 4-Amino-p-terphenyl.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. wikipedia.orguci.edu It is a primary tool for predicting and interpreting UV-Vis absorption spectra and understanding the nature of electronic transitions. wikipedia.org For 4-Amino-p-quaterphenyl, TD-DFT calculations can elucidate the character of its excited states and predict its optical response.

The optical properties of such molecules are dominated by π→π* transitions within the conjugated polyphenyl backbone. The presence of the electron-donating amino group introduces a significant intramolecular charge transfer (ICT) character to the lowest energy electronic transition. nih.gov Upon photoexcitation, electron density is expected to shift from the amino group towards the terminal phenyl ring. This ICT character is responsible for the molecule's fluorescence properties and the sensitivity of its absorption and emission spectra to solvent polarity. nih.gov For instance, in polar solvents, enhanced charge-transfer interactions can lead to a bathochromic (red) shift in the absorption maximum. Studies on similar donor-acceptor substituted p-quaterphenyls confirm that this molecular design can lead to bright, solid-state fluorescence with large Stokes shifts, a direct consequence of the ICT excited state. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and intermolecular interactions. nih.govmdpi.com These simulations model the movement of atoms and molecules over time based on classical mechanics, generating trajectories that reveal dynamic processes. mdpi.com

The conformational flexibility of 4-Amino-p-quaterphenyl is primarily governed by the rotation around the single bonds connecting the four phenyl rings. The relative orientation of these rings is defined by three key dihedral (torsion) angles. While the fully planar conformation maximizes π-conjugation, it is sterically disfavored due to repulsive interactions between ortho-hydrogens on adjacent rings. Consequently, in the ground state, the phenyl rings are expected to be twisted relative to one another.

Table 2: Key Torsional Angles in 4-Amino-p-quaterphenyl

| Torsion Angle | Description | Expected Behavior |

|---|---|---|

| τ1 | Dihedral angle between the amino-substituted ring and the adjacent phenyl ring. | Rotation is subject to a balance of steric and electronic effects. |

| τ2 | Dihedral angle between the two central phenyl rings. | Similar to biphenyl (B1667301), with a non-planar minimum energy conformation. |

The structure of 4-Amino-p-quaterphenyl, featuring a rigid aromatic backbone and a hydrogen-bonding amino group, makes it a candidate for forming ordered supramolecular structures through self-assembly. lookchem.com MD simulations can predict how these molecules interact and organize. The dominant intermolecular forces include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions, which are crucial for directing the assembly into specific architectures.

π–π Stacking: The large, flat surfaces of the quaterphenyl backbones can stack on top of each other, driven by attractive van der Waals forces and orbital overlap.

Studies on the closely related 4,4''-diamino-p-terphenyl (B1209156) (DAT) on gold surfaces have shown that such molecules can form highly ordered, single-layer self-assembled structures. researchgate.net The assembly process and resulting structures are controllable by temperature, with intermolecular hydrogen bonding playing a key role in the initial organization. researchgate.net At higher temperatures, dehydrogenation of the amino groups can occur, leading to covalent N–Au bond formation and new assembled patterns. researchgate.net These findings suggest that 4-Amino-p-quaterphenyl would also engage in directed self-assembly, driven by a combination of hydrogen bonding and π-stacking. lookchem.comresearchgate.net

Charge Transfer Mechanism Modeling

Modeling the charge transfer (CT) mechanism is essential for understanding the electronic and optical properties of donor-acceptor molecules like 4-Amino-p-quaterphenyl. In this compound, the amino group (-NH₂) serves as the electron donor (D) and the π-conjugated quaterphenyl system acts as the acceptor (A).

Upon absorption of light, the molecule transitions from the ground state to an excited state. In molecules with a D-A architecture, this excited state often has significant intramolecular charge transfer (ICT) character. nih.gov This means there is a net migration of electron density from the donor (amino group) to the acceptor (quaterphenyl backbone). Quantum chemical calculations can quantify this charge transfer by analyzing the electron density distribution in both the ground and excited states.

The efficiency of this ICT process is strongly dependent on the molecular conformation, particularly the torsion angles between the phenyl rings. A more planar conformation facilitates better orbital overlap along the π-system, enhancing the electronic coupling between the donor and acceptor and promoting more efficient charge transfer. nih.gov This ICT mechanism is fundamental to the molecule's use in optoelectronic applications, as it governs properties like fluorescence quantum yield and emission wavelength. nih.govfrontiersin.org

Solvent Environment Effects on Electronic and Photophysical Properties

The surrounding solvent environment can significantly alter the electronic structure and photophysical behavior of 4-Amino-p-quaterphenyl. Computational models are essential for predicting and interpreting these solvent-induced changes.

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to study the effects of a solvent without explicitly modeling individual solvent molecules. acs.orgresearchgate.netoptica.org In this approach, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule.

The PCM method is effective for calculating the influence of the solvent on:

Molecular Geometries and Electronic Structures: The solvent's reaction field can alter the equilibrium geometry and orbital energies of the solute. acs.org

Optical Absorption and Emission Spectra: By calculating excitation energies in the presence of the dielectric continuum, PCM can predict solvatochromic shifts (changes in absorption/emission wavelengths with solvent polarity). acs.orgresearchgate.net This is crucial for understanding intramolecular charge transfer (ICT) states, which are highly sensitive to the solvent environment. mdpi.com

Nonlinear Optical (NLO) Properties: The model can be used to assess solvent effects on properties like molecular polarizabilities and hyperpolarizabilities. acs.orgoptica.org

Theoretical studies on related compounds like tetramethyl-p-quaterphenyl have utilized DFT calculations with PCM to compare properties in the gas phase versus a solvent like cyclohexane (B81311), revealing changes in the HOMO-LUMO energy gap and other electronic parameters. aip.orgresearchgate.net

| Property | Without Solvent (Gas Phase) | With Cyclohexane (PCM) |

|---|---|---|

| HOMO Energy (eV) | -5.717 | -5.845 |

| LUMO Energy (eV) | -2.777 | -2.594 |

| Energy Gap (E_g) (eV) | 2.939 | 3.251 |

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. For molecules with donor-acceptor character, such as 4-Amino-p-quaterphenyl (where the amino group acts as a donor), the polarity of the solvent plays a critical role.

In many fluorophores, increasing solvent polarity leads to a stabilization of the excited state relative to the ground state, often resulting in a red shift (bathochromic shift) of the emission spectrum. rsc.org However, for certain systems, polar solvents can enhance non-radiative decay pathways, leading to fluorescence quenching. rsc.org This can occur through mechanisms like:

Photoinduced Electron Transfer (d-PeT): In systems with strong electron-withdrawing groups, a polar environment can facilitate electron transfer from the donor, quenching fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT) State Stabilization: In polar solvents, the formation of a stabilized, and often non-emissive or weakly emissive, ICT state can become a dominant de-excitation pathway, thus quenching the locally excited state fluorescence. acs.org

Studies on the fluorescence quenching of various coumarin (B35378) and chalcone (B49325) derivatives by aniline (B41778) (an amino-containing compound) show that the process is highly dependent on solvent polarity, with quenching rate constants varying significantly between non-polar and polar environments. nih.goviaea.org The quenching mechanism is often found to be diffusion-limited, involving both static and dynamic components. nih.goviaea.org

Prediction of Aggregation Behavior and Optical Signatures (H- and J-Aggregates)

In solution or the solid state, π-conjugated molecules like 4-Amino-p-quaterphenyl can self-assemble into aggregates. The specific geometric arrangement of the molecules within the aggregate dictates its optical properties, leading to the formation of H- or J-aggregates, which are distinguishable by their absorption spectra compared to the monomer. pradeepresearch.org

H-aggregates (Hypsochromic): These typically form from a face-to-face (sandwich-like) stacking of molecules. According to molecular exciton (B1674681) theory, this arrangement leads to a blue-shift in the absorption spectrum relative to the monomer. H-aggregates are often characterized by low or no fluorescence. lu.se

J-aggregates (Bathochromic): These are characterized by a head-to-tail (end-to-end) arrangement of the molecular transition dipoles. This leads to a sharp, intense absorption band that is red-shifted compared to the monomer. lu.se J-aggregates can exhibit enhanced fluorescence (superradiance). researchgate.net

Computational chemistry is instrumental in predicting which type of aggregate is likely to form and what its optical signature will be.

Molecular Exciton Theory: This is the foundational framework used to understand the spectral shifts in aggregates. The theory models the coupling of the transition dipole moments of the constituent monomers. pradeepresearch.orgresearchgate.net

DFT and TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the absorption spectra of dimers and larger oligomers with specific geometries. By comparing the calculated spectra of different arrangements (e.g., face-to-face vs. head-to-tail) to experimental data, the nature of the aggregation can be inferred. rsc.org

Molecular Dynamics (MD) Simulations: Classical MD simulations can be used to investigate the self-assembly process and predict the most stable aggregate structures in a given environment. nih.gov These simulations provide insights into the binding dynamics and intermolecular forces driving aggregation. nih.govresearchgate.net

For oligo-p-phenylene vinylenes, theoretical analysis has shown that even in herringbone packing (a common crystal structure), superradiant H-aggregates can form if there is constructive interference between molecular transition dipoles. researchgate.net

Advanced Material Science Applications and Research Paradigms

Organic Electronics and Optoelectronics Research

The exploration of 4-Amino-p-quaterphenyl and its derivatives in organic electronics and optoelectronics stems from their inherent properties as organic semiconductors and their ability to emit blue light, a crucial component for various display and lighting technologies.

P-quaterphenyl (B89873) and its derivatives are recognized as organic semiconductors. researchgate.netresearchgate.net The electrical conductivity of these materials exhibits an activated behavior, a characteristic of semiconductors. researchgate.netresearchgate.net The introduction of an amino group, as in 4-Amino-p-quaterphenyl, can further modulate these electronic properties. For instance, the amino group can act as a single terminal anchor, facilitating strong bonding with gold electrodes and leading to high conductance in molecular junctions. The core p-quaterphenyl structure provides a conjugated system that is fundamental to its semiconducting nature, influencing properties like energy levels, bandgap, and intermolecular interactions which are critical for charge transport. acs.org Research has shown that the structure of the conjugated core is a primary determinant of the electronic properties of organic semiconductors. acs.org

Derivatives of p-quaterphenyl have been investigated for their charge transport capabilities. For example, poly(aryl ether)s containing p-quaterphenyl segments have been synthesized, where the p-quaterphenyl units are considered electron transporting moieties. acs.org The electron-withdrawing nature of substituents can enhance the electron affinity of these segments. acs.org This highlights the potential to tune the semiconductor type (p-type or n-type) through chemical modification.

P-quaterphenyls are known for being blue emitters with high fluorescence quantum yields, making them attractive for applications in organic optoelectronics. researchgate.netpsu.edu The functionalization of the p-quaterphenyl backbone allows for the tuning of its optical properties. Introducing different functional groups can shift the fluorescence emission peak within the blue spectral range. psu.edu

A significant area of research focuses on developing efficient and stable solid-state blue emitters. A family of p-quaterphenyls laterally substituted with a bulky electron-accepting dimesitylboryl group has been shown to exhibit bright blue fluorescence with excellent quantum yields in the solid state. nih.govacs.org The twisted structure of these molecules, induced by the bulky substituent, effectively suppresses intermolecular interactions in the solid state, which is a key factor in maintaining high fluorescence efficiency. nih.govacs.org Furthermore, derivatives containing both electron-accepting (boryl group) and electron-donating (diphenylamino group) moieties have demonstrated high thermal stability and good oxidation-reduction reversibility, making them promising candidates for bipolar transporting blue emitters. nih.govacs.org

The photophysical properties of p-quaterphenyl have been studied in the context of photonic devices. photochemcad.comarxiv.org It is a UV fluorescent dye with a high quantum yield, which has been utilized in fluorescence enhancement studies using plasmonic nanoapertures. arxiv.org

The promising electronic and optical properties of p-quaterphenyl derivatives have led to their integration into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai In OLEDs, these materials can serve as the emissive layer, particularly for generating blue light. ossila.com Derivatives of [1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine have been successfully used in the blue emission layer of OLEDs. ossila.com For example, a derivative known as 4P-NPD has been used in white OLEDs, demonstrating high external power efficiency and reduced roll-off at high brightness. ossila.com

In the realm of OFETs, the high charge carrier mobility and good film-forming properties of quaterphenyls are advantageous. ontosight.ai The ability to process these materials from solution is a significant benefit for fabricating large-area and flexible electronic devices. sigmaaldrich.com The self-assembly of functionalized p-quaterphenyls into ordered arrays with strong intermolecular electronic coupling is crucial for achieving high performance in OFETs. sigmaaldrich.com

Table 1: Investigated Properties of 4-Amino-p-quaterphenyl and its Derivatives in Organic Electronics

| Property | Observation | Application Relevance |

|---|---|---|

| Organic Semiconductor Behavior | Exhibits activated electrical conductivity. researchgate.netresearchgate.net The amino group can enhance conductance in molecular junctions. | Essential for charge transport in electronic devices like OFETs. |

| Blue Light Emission | High fluorescence quantum yield in the blue spectral region. researchgate.netpsu.edu Emission is tunable through functionalization. psu.edu | Crucial for full-color displays and white lighting in OLEDs. |

| Solid-State Fluorescence | Laterally substituted p-quaterphenyls show bright blue fluorescence in the solid state with high quantum yields. nih.govacs.org | Overcomes aggregation-caused quenching, enabling efficient solid-state lighting and display devices. |

| Bipolar Transport | Derivatives with both electron-donating and electron-accepting groups exhibit good oxidation-reduction reversibility. nih.govacs.org | Allows for balanced charge injection and transport, leading to more efficient OLEDs. |

| Film Formation | Good film-forming properties and processability from solution. ontosight.aisigmaaldrich.com | Enables fabrication of large-area and flexible electronic devices. |

Supramolecular Assembly and Nanostructure Formation

The ability of 4-Amino-p-quaterphenyl and related molecules to self-assemble into highly ordered structures is a key area of research, with implications for creating functional nanomaterials. This self-assembly can be directed through various techniques, leading to the formation of specific nanostructures with tailored properties.

The Langmuir-Blodgett (LB) technique provides a method for creating highly organized thin films of molecules at an air-water interface, which can then be transferred to a solid substrate. researchgate.net This technique has been used to study the behavior of p-quaterphenyl and its derivatives. Studies on mixed Langmuir monolayers of p-quaterphenyl (QP) and stearic acid (SA) have shown that these two components are largely immiscible, leading to the formation of microcrystalline aggregates of QP within the mixed LB films. researchgate.net The formation of these organized aggregates is confirmed by a blue shift and broadening of the absorption spectra in the LB films compared to the solution spectrum. researchgate.net

Further research on LB films of p-quaterphenyl has investigated aggregation-induced reabsorption effects on its fluorescence. acs.org The phase separation of p-quaterphenyl when mixed with different matrices in Langmuir-Blodgett films has also been a subject of study. apexicindia.com These studies are crucial for understanding how to control the molecular arrangement and, consequently, the optical and electronic properties of the resulting thin films. The ability to form stable monolayer films at the water-air interface is a prerequisite for creating well-defined multilayer structures using the LB technique. nih.gov

The self-assembly of molecules is driven by noncovalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.govbeilstein-journals.org In the case of 4-Amino-p-quaterphenyl, the amino group can participate in hydrogen bonding, influencing the assembly process. The p-quaterphenyl backbone contributes to π–π stacking interactions.

Research on functionalized p-quaterphenylenes has demonstrated the formation of well-defined fiber-like nanostructures upon vapor deposition. psu.edu The shape and optical properties of these nanoaggregates can be controlled by the nature of the functional groups. psu.edu For instance, the introduction of different substituents can alter the three-dimensional shape of the nanoaggregates. psu.edu

Controlled aggregation is a key goal in harnessing the properties of these molecules. Studies on p-quaterphenyls with bulky side groups have shown that these substituents can effectively suppress intermolecular interactions, preventing the aggregation-caused quenching of fluorescence that often occurs in the solid state. acs.org This control over aggregation is vital for developing efficient solid-state emitters. The study of self-assembly mechanisms also extends to understanding how these molecules interact with surfaces. For example, the thermo-controllable self-assembly of 4,4''-diamino-p-terphenyl (B1209156) on a gold surface has been investigated, revealing different assembled structures depending on the annealing temperature. researchgate.net

Table 2: Supramolecular Assembly of p-Quaterphenyl Derivatives

| Assembly Technique | Key Findings | Significance |

|---|---|---|

| Langmuir-Blodgett (LB) Films | Immiscibility with fatty acids leads to microcrystalline aggregates of p-quaterphenyl. researchgate.net Aggregation influences fluorescence properties. acs.org | Allows for the creation of ordered thin films with controlled molecular arrangement and tunable optical properties. |

| Vapor Deposition | Formation of fiber-like nanostructures. psu.edu The shape and optical properties of nanoaggregates are controllable via functionalization. psu.edu | Provides a method to fabricate well-defined nanostructures for potential use in nano-optoelectronics. |

| Self-Assembly in Solution/on Surfaces | Bulky substituents suppress intermolecular interactions and prevent fluorescence quenching in the solid state. acs.org Thermo-controllable assembly on surfaces. researchgate.net | Enables the design of materials with enhanced solid-state emission and the fabrication of ordered molecular layers on substrates. |

Polymer Chemistry and Conjugated Polymer Systems

The unique electronic and photophysical properties of 4-Amino-p-quaterphenyl make it a compelling building block for advanced polymer systems. Its rigid, extended π-conjugated structure, combined with the reactive amino group, allows for its incorporation into various polymer architectures, particularly conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. msstate.edu

Utilization as Monomeric Building Blocks in Alternating Copolymers

4-Amino-p-quaterphenyl can serve as a monomer in the synthesis of alternating copolymers. In this role, it is typically copolymerized with other aromatic building blocks to create polymers with tailored electronic and optical properties. The amino group provides a site for polymerization reactions, such as Suzuki or Stille coupling, after appropriate functionalization (e.g., conversion to a bromo or boronic ester derivative).

The general structure of an alternating copolymer incorporating an amino-quaterphenyl unit can be represented as (-A-B-)n, where 'A' is the 4-Amino-p-quaterphenyl moiety and 'B' is a comonomer. The choice of the comonomer 'B' is crucial in determining the final properties of the polymer. Common comonomers include electron-accepting units like thiophene, fluorene, carbazole, or triphenylamine (B166846) derivatives. rsc.org By alternating electron-donating (like the amino-quaterphenyl) and electron-accepting units, the resulting donor-acceptor (D-A) copolymers can exhibit low bandgaps, a desirable characteristic for many organic electronic devices. ethz.ch

The synthesis of these alternating copolymers often involves transition metal-catalyzed cross-coupling reactions. For instance, a dihalo-functionalized amino-quaterphenyl derivative could be reacted with a diboronic ester-functionalized comonomer in a Suzuki polymerization. The precise control over stoichiometry and reaction conditions is essential to achieve high molecular weight polymers with well-defined structures. ethz.ch

Relationship between Molecular Structure and Polymer Photophysical and Thermal Properties

The molecular structure of 4-Amino-p-quaterphenyl and its derivatives profoundly influences the photophysical and thermal properties of the resulting polymers.

Photophysical Properties:

Absorption and Emission: The extended p-quaterphenyl backbone leads to strong absorption in the UV-visible region. The position of the absorption and emission maxima can be tuned by the choice of comonomer in an alternating copolymer. Donor-acceptor interactions in D-A copolymers can lead to intramolecular charge transfer (ICT) an effect that often results in a red-shift of the absorption and emission spectra. frontiersin.org

Energy Gap: The energy gap of polymers containing 4-Amino-p-quaterphenyl is influenced by the degree of π-conjugation along the polymer backbone and the electronic nature of the comonomers. In D-A alternating copolymers, the energy gap can be significantly lowered compared to the corresponding homopolymers. ethz.ch For instance, photoluminescence measurements of p-quaterphenyl thin films have shown emission peaks around 435 nm and 444 nm, with an energy gap of approximately 2.74 eV. researchgate.net

Thermal Properties:

Interfacial Chemistry and Surface Science

The interaction of 4-Amino-p-quaterphenyl with surfaces, particularly metal surfaces, is a critical area of research for its application in molecular electronics and other nanodevices. The adsorption behavior and potential for surface-catalyzed reactions determine how this molecule can be integrated into functional interfaces.

Adsorption Behavior on Metal Surfaces

The adsorption of aromatic molecules on metal surfaces is governed by a complex interplay of van der Waals forces, chemical bonding, and electrostatic interactions. In the case of amino-substituted phenylenes, the amino group can significantly influence the adsorption geometry and binding energy.

First-principles calculations have been employed to study the adsorption of similar molecules, such as 4,4″-diamino-p-terphenyl (DAT), on copper surfaces like Cu(001). mdpi.com These studies reveal that the most stable adsorption configuration often involves the molecule lying flat on the surface, maximizing the interaction between the phenyl rings and the metal. mdpi.com The amino groups also play a key role in the adsorption process. The orientation of the molecule relative to the crystal lattice of the metal substrate is also a critical factor in determining the stability of the adsorbed layer. mdpi.com

Surface-Catalyzed Reaction Mechanisms (e.g., Radical Transfer)

On-surface synthesis has emerged as a powerful tool for creating novel low-dimensional materials with atomic precision. In this context, the reactivity of molecules like 4-Amino-p-quaterphenyl on catalytic metal surfaces is of great interest. One important class of surface-catalyzed reactions involves radical transfer. nih.gov

Recent studies have shown that aryl halide precursors can facilitate intermolecular radical transfer reactions on metal surfaces. nih.gov For example, the dehydrogenation of amino groups can be triggered at lower temperatures in the presence of aryl halides. nih.gov In a typical scenario, the aryl halide dissociates on the metal surface, creating a highly reactive phenyl radical. This radical can then abstract a hydrogen atom from the amino group of a nearby co-adsorbed molecule, such as 4-Amino-p-quaterphenyl. nih.gov This process results in the formation of a new radical species on the quaterphenyl (B1678625) molecule, which can then undergo further reactions, such as coupling with other molecules to form covalent networks.

This radical transfer mechanism provides a pathway to create ordered, covalently-bonded molecular structures on surfaces, which is a key goal in the bottom-up fabrication of nanoelectronic devices. The efficiency and selectivity of these reactions are highly dependent on the choice of the metal substrate, the precursor molecules, and the reaction temperature. nih.gov

Analytical Chemistry Methodologies

A variety of analytical techniques are employed to characterize 4-Amino-p-quaterphenyl and materials derived from it. These methods are essential for confirming the identity and purity of the compound, as well as for elucidating the structure and properties of more complex systems.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of 4-Amino-p-quaterphenyl. wu.ac.th Reversed-phase HPLC, often using C8 or C18 columns, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, is commonly employed. wu.ac.th Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, which is well-suited for chromophoric molecules like 4-Amino-p-quaterphenyl. wu.ac.th Gradient elution may be necessary to achieve optimal separation from impurities or related compounds. wu.ac.th

Gas Chromatography (GC): For volatile derivatives of 4-Amino-p-quaterphenyl, GC coupled with a mass spectrometer (GC-MS) can be a powerful analytical tool. Derivatization of the amino group may be required to enhance volatility and thermal stability. env.go.jp

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions in 4-Amino-p-quaterphenyl and its derivatives. The absorption spectrum provides information about the extent of π-conjugation and can be used to monitor reactions or study environmental effects. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is crucial for characterizing the emissive properties of 4-Amino-p-quaterphenyl and its polymers. It provides data on emission wavelengths, quantum yields, and fluorescence lifetimes, which are critical for applications in OLEDs and sensors. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of 4-Amino-p-quaterphenyl and its derivatives. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and purity.

Mass Spectrometry (MS): MS is used to determine the molecular weight of 4-Amino-p-quaterphenyl and to identify fragments, which aids in structural confirmation.

Other Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of 4-Amino-p-quaterphenyl, revealing bond lengths, bond angles, and intermolecular packing in the solid state. acs.org

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of 4-Amino-p-quaterphenyl. This information is vital for understanding its electronic properties and for designing materials for electronic devices. acs.org

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of 4-Amino-p-quaterphenyl and its polymers. acs.org

A summary of analytical methods for a related compound, 4-aminophenol, which shares the amino-aromatic functional group, is presented in the table below. While not specific to 4-Amino-p-quaterphenyl, it illustrates the types of chromatographic conditions that can be adapted.

| Parameter | HPLC Method for 4-Aminophenol |

| Column | Primesep 100 mixed-mode stationary phase |

| Mobile Phase | Water, Acetonitrile (MeCN), and a sulfuric acid (H2SO4) or perchloric acid (HClO4) buffer |

| Detection | UV at 275 nm, ELSD, CAD, ESI-MS |

Table adapted from SIELC Technologies. sielc.com

Development of Stationary Phases for High-Performance Liquid Chromatography (HPLC)

The unique structural characteristics of 4-Amino-p-quaterphenyl, specifically its rigid, extended aromatic system, have made it a candidate for the development of specialized stationary phases in High-Performance Liquid Chromatography (HPLC). Research in this area focuses on creating novel aromatic stationary phases that offer alternative selectivity compared to conventional reversed-phase materials like octadecylsilane (B103800) (C18).

In a notable study, a series of polyphenyl stationary phases were synthesized to investigate the effect of the number of phenyl rings in the ligand on retention behaviors in reversed-phase liquid chromatography. bohrium.comresearchgate.net This series included stationary phases derived from aniline (B41778) (one phenyl ring), 4-aminobiphenyl (B23562) (two phenyl rings), 4-amino-p-terphenyl (B1362608) (three phenyl rings), and [1,1':4',1'':4'',1'''-quaterphenyl]-4-amine (4-Amino-p-quaterphenyl, four phenyl rings). bohrium.com These were chemically bonded to a silica (B1680970) support.

The primary findings from the chromatographic evaluation of these materials revealed a direct correlation between the number of phenyl units in the ligand and the retention characteristics of the stationary phase. Due to the homologous structure of the four polyphenyl ligands, properties such as hydrophobic selectivity, aromatic selectivity, and shape selectivity were observed to increase with the number of phenyl rings. bohrium.comresearchgate.net However, it was noted that the incremental increase in these selectivity parameters became less significant when moving from the terphenyl-based phase (three rings) to the quaterphenyl-based phase (four rings). bohrium.comresearchgate.net This phenomenon was attributed to the insertion degree of analytes within the brush-like structure of the polyphenyl ligands on the silica surface. bohrium.com

Compared to a standard homemade C18 stationary phase, the polyphenyl phases, including the one based on 4-Amino-p-quaterphenyl, demonstrated distinct advantages. A key observation was the enhanced selective separation of electron-deficient compounds, a capability attributed to strong π-π interactions between the electron-rich aromatic stationary phase and the electron-poor analytes. bohrium.com Furthermore, these aromatic phases showed insignificant changes in shape selectivity with variations in temperature, unlike C18 phases. bohrium.comresearchgate.net These findings underscore the potential of 4-Amino-p-quaterphenyl and related polyphenyl compounds in creating robust HPLC stationary phases for challenging separation tasks, particularly for aromatic and electron-deficient analytes where traditional C18 columns may fall short. bohrium.comqub.ac.uk

Table 1: Comparison of Polyphenyl Stationary Phase Properties

| Stationary Phase Ligand | Number of Phenyl Rings | Relative Hydrophobic Selectivity | Relative Aromatic Selectivity | Relative Shape Selectivity |

| Aniline | 1 | Increases with phenyl number | Increases with phenyl number | Increases with phenyl number |

| 4-Aminobiphenyl | 2 | Increases with phenyl number | Increases with phenyl number | Increases with phenyl number |

| 4-Amino-p-terphenyl | 3 | High | High | High |

| 4-Amino-p-quaterphenyl | 4 | Highest (marginal increase from 3 rings) | Highest (marginal increase from 3 rings) | Highest (marginal increase from 3 rings) |

This table illustrates the trend of increasing selectivity with the number of phenyl rings in the ligand, based on findings from comparative studies. bohrium.comresearchgate.net

Electrochemical Characterization and Redox Behavior Studies (e.g., Cyclic Voltammetry)

The electrochemical properties of 4-Amino-p-quaterphenyl are of significant interest due to the combination of a redox-active amino group and a highly conjugated p-quaterphenyl backbone. This structure allows for the potential formation of stable charged species, making it relevant for applications in molecular electronics and conductive materials. The primary technique used to investigate these properties is cyclic voltammetry (CV). frontiersin.org

Studies on oligo(p-phenylene)s, including quaterphenyl derivatives, have shown that these molecules can be oxidized to form stable radical cations and dications. researchgate.net Upon oxidation, the positive charge becomes delocalized across the polyphenylene chain. X-ray crystallographic analysis of a cation radical salt of a tert-butyl-substituted p-quaterphenyl derivative provided direct evidence for this delocalization. researchgate.net The analysis revealed a distinct bond length alternation and an increased coplanarity among the phenylene rings, which are characteristic of a quinoidal structure. researchgate.net This quinoidal stabilization is a key factor in the redox behavior of the p-quaterphenyl core, smoothing out the torsional motion between the interconnected rings upon charge formation. researchgate.net

The presence of the amino substituent on the quaterphenyl framework is expected to significantly influence its redox behavior. Generally, amino groups are electron-donating, which lowers the oxidation potential of the aromatic system. Research on other amino-substituted aromatic compounds confirms this trend. researchgate.net Therefore, 4-Amino-p-quaterphenyl is expected to have a lower first oxidation potential compared to its unsubstituted p-quaterphenyl counterpart.

In related research, novel poly(aryl ether)s incorporating p-quaterphenyl chromophores were synthesized and their electrochemical properties were investigated using cyclic voltammetry. acs.org These studies allowed for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, polymers containing cyano- and trifluoromethyl-substituted p-quaterphenyl units had HOMO levels around -5.23 to -5.41 eV. acs.org While this study did not focus on the amino-substituted variant, it demonstrates the use of CV to quantify the electronic energy levels of quaterphenyl-based materials, a methodology directly applicable to 4-Amino-p-quaterphenyl.

The electrochemical oxidation process for 4-Amino-p-quaterphenyl likely involves the initial removal of an electron from the HOMO, which would be heavily contributed to by both the amino group and the π-system of the quaterphenyl backbone. Further oxidation steps could lead to the formation of a dication. The stability and electronic properties of these charged species are central to understanding the material's potential in electronic devices.

Table 2: Expected Redox Characteristics of 4-Amino-p-quaterphenyl

| Property | Description | Influencing Factor |

| First Oxidation Potential | Expected to be relatively low. | The electron-donating amino group facilitates the removal of an electron. |

| Redox Mechanism | Reversible or quasi-reversible one-electron transfer to form a stable radical cation. | Delocalization of the positive charge across the conjugated p-quaterphenyl backbone, leading to quinoidal stabilization. researchgate.net |

| Characterization Technique | Cyclic Voltammetry (CV). frontiersin.org | Measures the current response to a linearly cycled potential sweep, identifying oxidation and reduction potentials. |

| HOMO/LUMO Levels | The HOMO level is raised by the amino group, while the LUMO level is primarily defined by the quaterphenyl π-system. | The energy gap (HOMO-LUMO) determines the electronic and optical properties. |

Future Research Directions and Perspectives for 4 Amino P Quaterphenyl

Exploration of Novel Functionalization Strategies for Enhanced Properties

The introduction of specific functional groups to the 4-Amino-p-quaterphenyl backbone is a powerful strategy for tailoring its properties. Future research will likely focus on developing novel and efficient synthetic methodologies to achieve this. One promising avenue is the use of aminocatalysis for the remote functionalization of unsaturated carbonyl compounds, which could lead to the development of chiral frameworks with applications in life sciences. rsc.org The Suzuki cross-coupling reaction has already proven effective for creating monofunctionalized and symmetrically or asymmetrically disubstituted p-quaterphenylenes. researchgate.netresearchgate.net Further exploration of this and other cross-coupling techniques will enable the precise placement of a wide array of functional groups, including electron-donating and electron-withdrawing moieties. This "push-pull" functionalization can significantly alter the molecule's electronic properties, leading to materials with enhanced nonlinear optical activity and tailored fluorescence emission. psu.edu

Moreover, the development of strategies for post-synthetic modification of self-assembled structures of 4-Amino-p-quaterphenyl derivatives could open up new possibilities. This could involve chemical transformations that occur after the initial formation of nanostructures, allowing for the creation of even more complex and functional architectures.

Development of Advanced Multiscale Computational Models

To accelerate the discovery and design of new materials based on 4-Amino-p-quaterphenyl, the development of sophisticated computational models is crucial. Multiscale modeling approaches that bridge the gap between quantum-mechanical calculations and macroscopic device characteristics are becoming increasingly important for understanding and predicting the behavior of organic semiconductors. abertay.ac.ukscribd.comarizona.edu These models can provide valuable insights into structure-property relationships, charge transport mechanisms, and the influence of molecular packing on electronic properties. arizona.edu

Specifically for 4-Amino-p-quaterphenyl, future computational studies could focus on:

Predicting the effects of different functional groups on the molecule's electronic structure, including its HOMO and LUMO energy levels.

Simulating the self-assembly process to understand how intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate the morphology of resulting nanostructures. researchgate.netresearchgate.net

Modeling charge transport in thin films and single-molecule junctions to elucidate the factors that limit device performance.

Classical all-atom molecular dynamics simulations have already been employed to investigate the binding of related oligo(p-phenylene ethynylene) sensors to biological targets, providing a structural basis for their fluorescence turn-on mechanism. nih.govresearchgate.net Similar computational investigations of 4-Amino-p-quaterphenyl could guide the design of new sensors with improved selectivity and sensitivity.

Expansion into Hybrid Organic-Inorganic Materials Systems

The integration of 4-Amino-p-quaterphenyl into hybrid organic-inorganic materials represents a significant growth area with the potential to create materials with synergistic properties. rsc.orgmdpi.comnih.gov These hybrid systems can be broadly categorized into two classes based on the nature of the interaction between the organic and inorganic components: Class I, where weak interactions like van der Waals forces or hydrogen bonds dominate, and Class II, where stronger covalent or ionic-covalent bonds are present. rsc.orgnih.gov

Future research in this area could involve:

The use of sol-gel processes to create hybrid materials where 4-Amino-p-quaterphenyl is encapsulated within an inorganic matrix, such as silica (B1680970). mdpi.com This could enhance the thermal and mechanical stability of the organic component while preserving its optoelectronic properties.

The development of hybrid photodiodes by depositing thin films of 4-Amino-p-quaterphenyl or its derivatives onto inorganic semiconductor substrates like silicon. researchgate.net Such devices could combine the advantages of both material types, leading to improved photosensitivity and responsivity. researchgate.net

The creation of novel nanocomposites by incorporating inorganic nanoparticles into a 4-Amino-p-quaterphenyl-based matrix. The properties of these materials could be tuned by controlling the size, shape, and surface chemistry of the nanoparticles.

The versatility of hybrid material synthesis allows for a high degree of control over the final properties, opening up applications in optics, electronics, and sensing. rsc.orgrsc.org

Engineering of Tailored Molecular Architectures for Specific Functionalities